Superior Stokes Shift of AFC Fluorophore Versus AMC-Based Substrates
Ac-VDVAD-AFC employs the AFC (7-amino-4-trifluoromethylcoumarin) fluorophore, which upon enzymatic cleavage exhibits a substantially larger Stokes shift compared to the widely used AMC (7-amino-4-methylcoumarin) fluorophore found in substrates such as Ac-VDVAD-AMC and Ac-DEVD-AMC . The increased spectral separation between excitation and emission wavelengths reduces background fluorescence interference and improves assay sensitivity, a critical parameter for detecting low-abundance caspase activity in cellular lysates . This optical advantage is inherent to the AFC moiety and applies broadly across the caspase substrate portfolio, including Ac-LEVD-AFC and Ac-LEHD-AFC .
| Evidence Dimension | Stokes shift (fluorophore optical property) |
|---|---|
| Target Compound Data | AFC fluorophore: larger Stokes shift (excitation ~400 nm, emission ~505 nm; Δλ ≈ 105 nm) |
| Comparator Or Baseline | AMC fluorophore (e.g., Ac-VDVAD-AMC, Ac-DEVD-AMC): smaller Stokes shift (excitation ~380 nm, emission ~440–460 nm; Δλ ≈ 60–80 nm) |
| Quantified Difference | Qualitative superiority—AFC provides greater spectral separation, reducing overlap and improving signal-to-noise ratio |
| Conditions | Fluorescence-based in vitro caspase activity assays; applicable to all AFC-versus-AMC substrate comparisons |
Why This Matters
Procurement of AFC-based substrates over AMC-based alternatives directly enhances assay sensitivity and reduces spectral interference, particularly critical in high-throughput screening and low-activity sample contexts.
